D-Carnitine

Description

D-carnitine has been reported in Apis cerana and Caenorhabditis elegans with data available.

Carnitine is not an essential amino acid; it can be synthesized in the body. However, it is so important in providing energy to muscles including the heart-that some researchers are now recommending carnitine supplements in the diet, particularly for people who do not consume much red meat, the main food source for carnitine. Carnitine has been described as a vitamin, an amino acid, or a metabimin, i.e., an essential metabolite. Like the B vitamins, carnitine contains nitrogen and is very soluble in water, and to some researchers carnitine is a vitamin (Liebovitz 1984). It was found that an animal (yellow mealworm) could not grow without carnitine in its diet. However, as it turned out, almost all other animals, including humans, do make their own carnitine; thus, it is no longer considered a vitamin. Nevertheless, in certain circumstances-such as deficiencies of methionine, lysine or vitamin C or kidney dialysis--carnitine shortages develop. Under these conditions, carnitine must be absorbed from food, and for this reason it is sometimes referred to as a metabimin or a conditionally essential metabolite. Like the other amino acids used or manufactured by the body, carnitine is an amine. But like choline, which is sometimes considered to be a B vitamin, carnitine is also an alcohol (specifically, a trimethylated carboxy-alcohol). Thus, carnitine is an unusual amino acid and has different functions than most other amino acids, which are most usually employed by the body in the construction of protein. Carnitine is an essential factor in fatty acid metabolism in mammals. It's most important known metabolic function is to transport fat into the mitochondria of muscle cells, including those in the heart, for oxidation. This is how the heart gets most of its energy. In humans, about 25% of carnitine is synthesized in the liver, kidney and brain from the amino acids lysine and methionine. Most of the carnitine in the body comes from dietary sources such as red meat and dairy products. Inborn errors of carnitine metabolism can lead to brain deterioration like that of Reye's syndrome, gradually worsening muscle weakness, Duchenne-like muscular dystrophy and extreme muscle weakness with fat accumulation in muscles. Borurn et al. (1979) describe carnitine as an essential nutrient for pre-term babies, certain types (non-ketotic) of hypoglycemics, kidney dialysis patients, cirrhosis, and in kwashiorkor, type IV hyperlipidemia, heart muscle disease (cardiomyopathy), and propionic or organic aciduria (acid urine resulting from genetic or other anomalies). In all these conditions and the inborn errors of carnitine metabolism, carnitine is essential to life and carnitine supplements are valuable. carnitine therapy may also be useful in a wide variety of clinical conditions. carnitine supplementation has improved some patients who have angina secondary to coronary artery disease. It may be worth a trial in any form of hyperlipidemia or muscle weakness. carnitine supplements may be useful in many forms of toxic or metabolic liver disease and in cases of heart muscle disease. Hearts undergoing severe arrhythmia quickly deplete their stores of carnitine. Athletes, particularly in Europe, have used carnitine supplements for improved endurance. carnitine may improve muscle building by improving fat utilization and may even be useful in treating obesity. carnitine joins a long list of nutrients which may be of value in treating pregnant women, hypothyroid individuals, and male infertility due to low motility of sperm. Even the Physician's Desk Reference gives indication for carnitine supplements as improving the tolerance of ischemic heart disease, myocardial insufficiencies, and type IV hyperlipoproteinemia. carnitine deficiency is noted in abnormal liver function, renal dialysis patients, and severe to moderate muscular weakness with associated anorexia.

L-Carnitine is a metabolite found in or produced by Saccharomyces cerevisiae.

Structure

3D Structure

Properties

IUPAC Name |

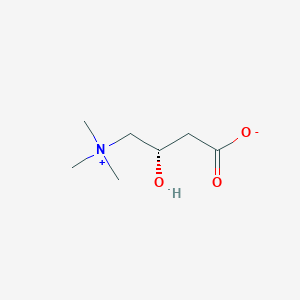

(3S)-3-hydroxy-4-(trimethylazaniumyl)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO3/c1-8(2,3)5-6(9)4-7(10)11/h6,9H,4-5H2,1-3H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHIQHXFUZVPYII-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CC(CC(=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+](C)(C)C[C@H](CC(=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

541-14-0 | |

| Record name | (+)-Carnitine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=541-14-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Carnitine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000541140 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Carnitine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CARNITINE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U9VY0ZOK7A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Biological Activity of D-Carnitine: A Technical Guide for Researchers

An In-depth Examination of the Inactive Isomer and its Antagonistic Effects on L-Carnitine Metabolism

Introduction

Carnitine, a quaternary ammonium compound, is essential for cellular energy metabolism, primarily through its role in the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation. It exists as two stereoisomers: L-Carnitine and D-Carnitine. While L-Carnitine is the biologically active form, synthesized endogenously and obtained from dietary sources, this compound is considered biologically inactive. However, its inactivity does not render it inert. This compound acts as a competitive antagonist to L-Carnitine, leading to significant disruptions in metabolic pathways. This technical guide provides a comprehensive overview of the biological activity of this compound, focusing on its inhibitory mechanisms, the resulting metabolic consequences, and the experimental methodologies used to elucidate these effects. This document is intended for researchers, scientists, and drug development professionals investigating cellular metabolism and related disorders.

Core Biological Activity: Competitive Antagonism of L-Carnitine

The primary biological activity of this compound stems from its structural similarity to L-Carnitine. This allows it to compete for the same binding sites on enzymes and transporters that are crucial for L-Carnitine's function. This competitive inhibition can lead to a functional deficiency of L-Carnitine, even when dietary intake or endogenous synthesis of L-Carnitine is adequate.

Inhibition of the Carnitine Shuttle

The most critical function of L-Carnitine is its role in the "carnitine shuttle," a process that transports long-chain fatty acids across the inner mitochondrial membrane. This compound disrupts this shuttle at two key points:

-

Carnitine Palmitoyltransferase I (CPT1): Located on the outer mitochondrial membrane, CPT1 catalyzes the conversion of long-chain acyl-CoAs to acylcarnitines. This compound can competitively inhibit this enzyme, reducing the rate of acylcarnitine formation and thus limiting the entry of fatty acids into the mitochondria for oxidation.[1]

-

Carnitine-Acylcarnitine Translocase (CACT): This transporter, located on the inner mitochondrial membrane, facilitates the import of acylcarnitines into the mitochondrial matrix in exchange for free carnitine. This compound can compete with L-Carnitine for transport, further hindering the fatty acid oxidation pathway.

The inhibition of the carnitine shuttle by this compound is a critical event that leads to the downstream metabolic disturbances associated with this isomer.

Inhibition of Carnitine Acetyltransferase (CrAT)

Carnitine acetyltransferase (CrAT) is a mitochondrial enzyme that catalyzes the reversible transfer of acetyl groups between carnitine and coenzyme A (CoA). This reaction is important for buffering the acetyl-CoA pool and for the transport of acetyl units out of the mitochondria. Studies have shown that this compound and acetyl-D-carnitine competitively inhibit CrAT with respect to their L-isomers.[2] This inhibition can disrupt cellular acetyl-CoA homeostasis, which has implications for both fatty acid and glucose metabolism.

Inhibition of Carnitine Transport into Tissues

The uptake of L-Carnitine from the bloodstream into tissues like muscle and heart is mediated by specific transporters, most notably the organic cation/carnitine transporter 2 (OCTN2). This compound acts as a competitive inhibitor of this transporter, reducing the uptake of L-Carnitine into cells.[3] This can lead to a depletion of intracellular L-Carnitine stores, further exacerbating the metabolic consequences of this compound exposure.

Quantitative Data on this compound's Inhibitory Activity

Quantitative data on the inhibitory potency of this compound is crucial for understanding its biological impact. While comprehensive data is not available for all interactions, some key inhibitory constants have been reported.

| Target | Inhibitor | Inhibition Type | Ki | IC50 | Organism/System |

| OCTN2 Transporter | This compound | Competitive | 22.1 µM | - | Human |

| Carnitine Acetyltransferase | This compound | Competitive | Not Reported | Not Reported | Pigeon Breast Muscle |

| Carnitine Palmitoyltransferase I | Palmitoyl-D-carnitine | Competitive | Not Reported | - | Human Erythrocytes |

Note: Data on the direct inhibitory constant of this compound on CPT1 and a specific Ki value for CrAT in a mammalian system were not available in the reviewed literature.

Metabolic and Pathophysiological Consequences

The competitive inhibition of L-Carnitine's functions by this compound leads to a cascade of metabolic and pathophysiological effects.

Impaired Fatty Acid Oxidation and Lipotoxicity

By inhibiting the carnitine shuttle, this compound significantly reduces the rate of mitochondrial fatty acid β-oxidation. This leads to an accumulation of long-chain fatty acids and their acyl-CoA derivatives in the cytoplasm. This accumulation can lead to a condition known as lipotoxicity, where the excess lipids and their metabolites exert toxic effects on the cell, including:

-

Mitochondrial Dysfunction: Swollen mitochondria with loss of cristae have been observed.[2]

-

Increased Oxidative Stress: The metabolic disruption can lead to an overproduction of reactive oxygen species (ROS).

-

Apoptosis: The cellular stress induced by lipotoxicity can trigger programmed cell death.[2]

Altered Glucose and Amino Acid Metabolism

With fatty acid oxidation impaired, cells are forced to rely more heavily on other energy sources. Studies in animal models have shown that this compound administration leads to an increase in:

-

Glycolysis: The breakdown of glucose for energy.

-

Protein Metabolism: The utilization of amino acids as an energy source.

-

Tricarboxylic Acid (TCA) Cycle Activity: An increase in the central hub of cellular respiration to compensate for the lack of acetyl-CoA from fatty acid oxidation.

This metabolic shift can be viewed as a compensatory mechanism to maintain energy homeostasis, but it is an inefficient and ultimately unsustainable state.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the biological activity of this compound.

Protocol 1: Carnitine Acetyltransferase (CrAT) Activity Assay

This spectrophotometric assay measures the activity of CrAT by detecting the release of Coenzyme A (CoA-SH), which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored product.

Materials:

-

Tris-HCl buffer (100 mM, pH 8.0)

-

DTNB solution (10 mM in Tris-HCl buffer)

-

Acetyl-CoA solution (10 mM in water)

-

L-Carnitine solution (50 mM in water)

-

This compound solution (for inhibition studies, various concentrations)

-

Enzyme preparation (e.g., purified CrAT, mitochondrial lysate)

-

Spectrophotometer capable of reading at 412 nm

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, DTNB, and Acetyl-CoA in a cuvette.

-

Add the enzyme preparation to the reaction mixture and incubate for 2-3 minutes at 25°C to establish a baseline rate of DTNB reduction in the absence of carnitine.

-

Initiate the reaction by adding L-Carnitine (and this compound for inhibition studies).

-

Immediately monitor the increase in absorbance at 412 nm for 5-10 minutes.

-

Calculate the rate of the reaction from the linear portion of the absorbance curve.

-

For inhibition studies, repeat the assay with varying concentrations of this compound while keeping the L-Carnitine concentration constant to determine the type of inhibition and the Ki value.

Protocol 2: L-Carnitine Transport Assay in Cultured Cells

This assay measures the uptake of radiolabeled L-Carnitine into cultured cells (e.g., myoblasts, hepatocytes) and the inhibitory effect of this compound.

Materials:

-

Cultured cells grown in multi-well plates

-

Uptake buffer (e.g., Hanks' Balanced Salt Solution, HBSS)

-

[3H]-L-Carnitine

-

Unlabeled L-Carnitine and this compound

-

Lysis buffer (e.g., 0.1 M NaOH)

-

Scintillation cocktail and liquid scintillation counter

Procedure:

-

Wash the cultured cells with pre-warmed uptake buffer.

-

Prepare uptake solutions containing a fixed concentration of [3H]-L-Carnitine and varying concentrations of unlabeled L-Carnitine (for kinetic analysis) or this compound (for inhibition studies).

-

Add the uptake solution to the cells and incubate for a defined period (e.g., 5-15 minutes) at 37°C.

-

Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.

-

Lyse the cells with lysis buffer.

-

Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Determine the protein concentration of the cell lysate to normalize the uptake data.

-

Analyze the data to determine the Km and Vmax for L-Carnitine transport and the Ki for this compound inhibition.

Protocol 3: In Vitro Fatty Acid Oxidation (FAO) Assay

This assay measures the rate of β-oxidation of a radiolabeled fatty acid substrate in isolated mitochondria or cultured cells.

Materials:

-

Isolated mitochondria or cultured cells

-

Assay buffer (e.g., Krebs-Ringer bicarbonate buffer)

-

[14C]-Palmitate complexed to BSA

-

L-Carnitine and this compound

-

Perchloric acid

-

Scintillation cocktail and liquid scintillation counter

Procedure:

-

Prepare the cell or mitochondrial suspension in the assay buffer.

-

Add L-Carnitine (and this compound for inhibition studies) to the suspension.

-

Initiate the reaction by adding the [14C]-Palmitate-BSA substrate.

-

Incubate at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding ice-cold perchloric acid.

-

Centrifuge the samples to pellet the precipitated proteins and lipids.

-

Measure the radioactivity in the acid-soluble supernatant, which contains the [14C]-labeled acetyl-CoA and other short-chain acyl-CoAs produced during β-oxidation.

-

Normalize the data to the protein concentration.

Conclusion

This compound, while biologically inactive in the traditional sense, exerts significant biological effects through its competitive antagonism of L-Carnitine. This inhibition disrupts crucial metabolic pathways, most notably fatty acid oxidation, leading to a state of metabolic stress characterized by lipotoxicity and a compensatory shift towards glucose and amino acid catabolism. For researchers and drug development professionals, understanding the mechanisms of this compound's activity is vital, particularly in the context of nutritional supplements and therapeutic interventions targeting cellular metabolism. The presence of this compound in racemic D,L-carnitine supplements can have detrimental health consequences and should be avoided. Further research is warranted to fully elucidate the quantitative aspects of this compound's inhibitory effects and its long-term impact on cellular and organismal health.

References

- 1. Role of carnitine and carnitine palmitoyltransferase as integral components of the pathway for membrane phospholipid fatty acid turnover in intact human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Some kinetic studies on the mechanism of action of carnitine acetyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

The Two Faces of Carnitine: A Technical Guide to the Stereoisomerism of L-Carnitine and D-Carnitine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Carnitine, a quaternary ammonium compound, is a pivotal molecule in cellular energy metabolism, primarily recognized for its essential role in the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation. However, the biological activity of carnitine is strictly dependent on its stereochemistry. This technical guide provides a comprehensive analysis of the stereoisomerism of carnitine, focusing on the profound biochemical and physiological differences between its two enantiomers: the biologically active L-form and the largely inert, and potentially detrimental, D-form. This document will delve into their distinct metabolic fates, interactions with key enzymes and transporters, and the resultant physiological consequences, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.

Introduction: The Significance of Stereoisomerism

In the realm of pharmacology and biochemistry, stereoisomerism is a critical determinant of a molecule's biological activity. Enantiomers, non-superimposable mirror images of each other, can exhibit vastly different, and sometimes opposing, effects within a biological system. The case of L-carnitine and D-carnitine serves as a classic example of this principle. While L-carnitine is an indispensable nutrient, synthesized endogenously from the amino acids lysine and methionine, its enantiomer, this compound, is not biologically active and can act as a competitive inhibitor of L-carnitine's vital functions[1]. This guide will explore the molecular basis for these differences and their implications for health and disease.

Biochemical and Physiological Divergence of L- and this compound

The primary physiological role of L-carnitine is to facilitate the transport of long-chain fatty acids across the inner mitochondrial membrane, a process known as the carnitine shuttle. This is crucial for tissues that rely heavily on fatty acid oxidation for energy, such as cardiac and skeletal muscle[2][3][4]. This compound, in contrast, not only lacks this biological activity but can also competitively inhibit the enzymes and transporters involved in the carnitine shuttle, leading to a functional deficiency of L-carnitine[1].

The Carnitine Shuttle: A Stereoselective Process

The carnitine shuttle involves a coordinated series of enzymatic reactions and transport steps that are highly specific for the L-isomer of carnitine.

-

Carnitine Palmitoyltransferase I (CPT1): Located on the outer mitochondrial membrane, CPT1 catalyzes the esterification of long-chain fatty acyl-CoAs to L-carnitine, forming acyl-L-carnitine.

-

Carnitine-Acylcarnitine Translocase (CACT): This transporter, embedded in the inner mitochondrial membrane, facilitates the antiport of acyl-L-carnitine into the mitochondrial matrix in exchange for free L-carnitine.

-

Carnitine Palmitoyltransferase II (CPT2): Situated on the matrix side of the inner mitochondrial membrane, CPT2 reverses the action of CPT1, converting acyl-L-carnitine back to acyl-CoA and freeing L-carnitine.

This compound can interfere with this process by competing with L-carnitine for the active sites of these enzymes and the binding site of the transporter.

Interaction with Key Enzymes and Transporters

The stereoselectivity of the carnitine system is evident in the kinetic parameters of the enzymes and transporters involved. While specific Ki values for this compound are not always readily available in the literature, its competitive inhibitory nature has been established.

| Enzyme/Transporter | L-Carnitine Interaction | This compound Interaction |

| Carnitine Acetyltransferase (CrAT) | Substrate (Km values are independent of the second substrate concentration)[5]. | Competitive inhibitor with respect to L-carnitine[5]. |

| Organic Cation Transporter 2 (OCTN2) | High-affinity substrate (Km values reported in the low micromolar range, e.g., 15.7 µM in a human BBB model)[6]. | Competitive inhibitor of L-carnitine transport[7]. |

| Carnitine Palmitoyltransferase (CPT) | Substrate. | D,L-Palmitoylcarnitine has been shown to inhibit CPT activity[5]. |

Absorption, Distribution, Metabolism, and Excretion (ADME)

The stereoisomers of carnitine also exhibit different pharmacokinetic profiles.

| Parameter | L-Carnitine | This compound |

| Absorption | Absorbed more rapidly and to a greater extent from the intestine[7]. | Lower absorption rate compared to the L-isomer[7]. |

| Distribution | Actively transported into tissues, with high concentrations in muscle[7]. | Lower tissue accumulation, particularly in muscle[7]. |

| Metabolism | Can be acetylated to form acetyl-L-carnitine[7]. | Not acetylated in the urine[7]. Metabolized as a xenobiotic, potentially leading to lipotoxicity[8][9][10][11]. |

| Excretion | Efficiently reabsorbed by the kidneys, with a higher renal threshold (80 µM in rats)[7]. | Lower renal threshold (30 µM in rats) and higher urinary excretion[7]. |

Pathophysiological Consequences of this compound Administration

The administration of this compound or a racemic mixture of DL-carnitine can lead to a state of carnitine deficiency and associated pathologies. By competitively inhibiting the transport and enzymatic machinery designed for L-carnitine, this compound can impair fatty acid oxidation, leading to:

-

Lipid Accumulation: Reduced fatty acid metabolism can cause the accumulation of lipids in tissues like the liver, leading to steatosis[8][9][10][11].

-

Oxidative Stress: The disruption of mitochondrial function can increase the production of reactive oxygen species (ROS)[8][9][10][11].

-

Inflammation: this compound has been shown to induce hepatic inflammation[8][9][10][11].

-

Apoptosis: The culmination of cellular stress can trigger programmed cell death[8][9][10][11].

Signaling Pathways

This compound-Induced Toxicity

While the precise signaling cascades are still under investigation, the toxic effects of this compound likely involve the activation of stress-responsive pathways.

Caption: this compound induced cellular toxicity pathway.

L-Carnitine's Cytoprotective Pathways

L-carnitine, in contrast, exerts protective effects through various signaling pathways.

Caption: Cytoprotective signaling pathways of L-Carnitine.

Experimental Protocols

In Vitro Carnitine Acetyltransferase (CrAT) Activity Assay

This spectrophotometric assay measures the activity of CrAT by monitoring the formation of acetyl-CoA.

Materials:

-

100 mM Tris-HCl buffer, pH 8.0

-

10 mM DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) in 100 mM potassium phosphate buffer, pH 7.5

-

10 mM Acetyl-CoA

-

100 mM L-carnitine or this compound

-

Purified CrAT enzyme or cell/tissue lysate

-

Spectrophotometer capable of reading at 412 nm

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, DTNB, and acetyl-CoA.

-

Add the enzyme source (purified CrAT or lysate) to the reaction mixture and incubate for a baseline reading.

-

Initiate the reaction by adding L-carnitine (or this compound for inhibition studies).

-

Monitor the increase in absorbance at 412 nm over time, which corresponds to the reduction of DTNB by the free CoA produced.

-

Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹).

-

For inhibition studies, vary the concentration of this compound while keeping the L-carnitine concentration constant to determine the Ki value.

In Vitro OCTN2 Transporter Assay

This cell-based assay measures the uptake of radiolabeled carnitine into cells expressing the OCTN2 transporter.

Materials:

-

HEK293 cells stably transfected with the human OCTN2 gene (or a suitable control cell line)

-

Uptake buffer (e.g., Hanks' Balanced Salt Solution, HBSS)

-

[³H]-L-carnitine

-

Unlabeled L-carnitine and this compound

-

Cell lysis buffer (e.g., 0.1 M NaOH)

-

Scintillation counter

Procedure:

-

Seed OCTN2-expressing cells in a multi-well plate and grow to confluency.

-

Wash the cells with uptake buffer.

-

Initiate the uptake by adding uptake buffer containing a known concentration of [³H]-L-carnitine and varying concentrations of unlabeled L-carnitine (for Km determination) or this compound (for inhibition studies).

-

Incubate for a defined period (e.g., 5-10 minutes) at 37°C.

-

Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.

-

Lyse the cells and measure the radioactivity in the cell lysate using a scintillation counter.

-

Normalize the uptake to the protein concentration of the cell lysate.

-

Calculate the kinetic parameters (Km, Vmax, Ki) using appropriate software.

Caption: Workflow for the in vitro OCTN2 transporter assay.

Conclusion

The stereoisomerism of carnitine presents a compelling case for the importance of molecular chirality in biological systems. L-carnitine is a vital nutrient, integral to energy metabolism, while its enantiomer, this compound, is not only inactive but also poses a potential health risk due to its competitive inhibition of L-carnitine's functions. For researchers, scientists, and drug development professionals, a thorough understanding of these stereochemical differences is paramount. The use of racemic DL-carnitine in any formulation is strongly discouraged due to the detrimental effects of the D-isomer. Future research should continue to elucidate the precise molecular mechanisms of this compound toxicity and explore the full therapeutic potential of L-carnitine in various metabolic and cardiovascular disorders.

References

- 1. View of L-Carnitine Promotes Cardiomyogenic Differentiation of C-Kit+Bone Marrow Progenitor Cells via MAPK-ERK Signaling Pathway [acta.tums.ac.ir]

- 2. L-carnitine regulated Nrf2/Keap1 activation in vitro and in vivo and protected oxidized fish oil-induced inflammation response by inhibiting the NF-κB signaling pathway in Rhynchocypris lagowski Dybowski - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Acylcarnitines activate proinflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Carnitine functions as an enhancer of NRF2 to inhibit osteoclastogenesis via regulating macrophage polarization in osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Functional expression of organic cation/carnitine transporter 2 (OCTN2/SLC22A5) in human brain capillary endothelial cell line hCMEC/D3, a human blood-brain barrier model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [Role of NF-κB in the protective effects of L-carnitine against oxidative injury in hepatocytes] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. l-Carnitine and Acetyl-l-Carnitine Induce Metabolism Alteration and Mitophagy-Related Cell Death in Colorectal Cancer Cells [mdpi.com]

- 9. Effect of L-carnitine on the expression of the apoptotic genes Bcl-2 and Bax - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Organic cation/carnitine transporter OCTN2 (Slc22a5) is responsible for carnitine transport across apical membranes of small intestinal epithelial cells in mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

D-Carnitine's Role in Fatty Acid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-carnitine is a cornerstone of cellular energy metabolism, facilitating the transport of long-chain fatty acids into the mitochondrial matrix for subsequent β-oxidation. Its stereoisomer, D-carnitine, is a biologically inactive molecule that acts as a competitive inhibitor of L-carnitine's metabolic functions. This technical guide provides a comprehensive overview of the inhibitory mechanisms of this compound on fatty acid metabolism, detailing its impact on the key enzymatic components of the carnitine shuttle. This document summarizes available quantitative data on these inhibitory effects, provides detailed experimental protocols for their investigation, and visualizes the involved pathways and workflows to support further research and drug development efforts in this area.

Introduction: The Carnitine Shuttle and the Role of L-Carnitine

Mitochondrial fatty acid β-oxidation is a critical pathway for energy production, particularly in tissues with high energy demands such as skeletal and cardiac muscle. Long-chain fatty acids, however, cannot passively cross the inner mitochondrial membrane. The carnitine shuttle system is the essential transport mechanism that overcomes this barrier.

The shuttle involves three key enzymatic and transport proteins:

-

Carnitine Palmitoyltransferase I (CPT1): Located on the outer mitochondrial membrane, CPT1 catalyzes the esterification of long-chain fatty acyl-CoAs to L-carnitine, forming acylcarnitines.[1][2]

-

Carnitine-Acylcarnitine Translocase (CACT): An antiporter in the inner mitochondrial membrane, CACT facilitates the transport of acylcarnitines into the mitochondrial matrix in exchange for free L-carnitine.[3]

-

Carnitine Palmitoyltransferase II (CPT2): Situated on the matrix side of the inner mitochondrial membrane, CPT2 reverses the action of CPT1, converting acylcarnitines back to acyl-CoAs and releasing free L-carnitine.[4]

The regenerated long-chain acyl-CoAs then enter the β-oxidation spiral, generating acetyl-CoA, FADH₂, and NADH for ATP production via the Krebs cycle and oxidative phosphorylation. L-carnitine is thus indispensable for this vital metabolic process.[5]

This compound: A Competitive Inhibitor of Fatty Acid Metabolism

This compound, the stereoisomer of L-carnitine, is not biologically active and is not synthesized by the body.[5] Crucially, it acts as a competitive inhibitor of L-carnitine, interfering with its transport and enzymatic utilization. This inhibition can disrupt fatty acid metabolism and potentially lead to a state of functional L-carnitine deficiency.

Mechanism of Inhibition

This compound's inhibitory effects are primarily exerted at the key steps of the carnitine shuttle:

-

Competition for Transporters: this compound competes with L-carnitine for binding to the organic cation/carnitine transporters responsible for its uptake into cells and tissues.

The consequence of this inhibition is a reduction in the rate of long-chain fatty acid transport into the mitochondria, leading to decreased β-oxidation and impaired energy production from fat.

Quantitative Analysis of this compound Inhibition

While specific Ki or IC50 values for this compound's inhibition of CPT1, CACT, and CPT2 are not extensively documented, the following table summarizes the known substrate affinities for the natural L-isomer, which provides a basis for understanding the competitive landscape.

| Enzyme/Transporter | Substrate | Km Value (µM) | Tissue/Organism | Reference |

| Carnitine Palmitoyltransferase I (CPT1) | L-Carnitine | 30-50 | Rat Liver | |

| Carnitine-Acylcarnitine Translocase (CACT) | L-Carnitine | 100-200 | Rat Heart | |

| Carnitine Palmitoyltransferase II (CPT2) | L-Carnitine | 200-300 | Bovine Heart |

Note: These values are approximate and can vary depending on the experimental conditions and tissue source. The lack of specific inhibitory constants for this compound represents a significant knowledge gap and an area for future research.

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the inhibitory effects of this compound on fatty acid metabolism.

Measurement of CPT1 Activity (Radiochemical Forward Assay)

This protocol measures the rate of palmitoylcarnitine formation from palmitoyl-CoA and [³H]L-carnitine.

Materials:

-

Isolated mitochondria or cell homogenates

-

Assay buffer (e.g., 70 mM sucrose, 220 mM mannitol, 10 mM KH₂PO₄, 5 mM MgCl₂, 2 mM EDTA, 10 mM Tris-HCl, pH 7.4)

-

Palmitoyl-CoA

-

[³H]L-carnitine

-

This compound (for inhibition studies)

-

Bovine serum albumin (BSA), fatty acid-free

-

Perchloric acid

-

Butanol

-

Scintillation cocktail and counter

Procedure:

-

Prepare mitochondrial or cell homogenate samples and determine protein concentration.

-

Set up reaction tubes on ice containing assay buffer, BSA, and varying concentrations of this compound (e.g., 0-10 mM).

-

Initiate the reaction by adding palmitoyl-CoA and [³H]L-carnitine.

-

Incubate at 37°C for a defined period (e.g., 5-10 minutes).

-

Stop the reaction by adding ice-cold perchloric acid.

-

Extract the radiolabeled palmitoylcarnitine by adding butanol and vortexing.

-

Centrifuge to separate the phases and transfer the butanol (upper) phase to a new tube.

-

Wash the butanol phase with water to remove any unreacted [³H]L-carnitine.

-

Transfer an aliquot of the final butanol phase to a scintillation vial, add scintillation cocktail, and measure radioactivity using a scintillation counter.

-

Calculate CPT1 activity as nmol of palmitoylcarnitine formed per minute per mg of protein.

Measurement of Fatty Acid Oxidation in Cultured Cells

This protocol assesses the rate of complete fatty acid oxidation to CO₂ using radiolabeled fatty acids.

Materials:

-

Cultured cells (e.g., C2C12 myotubes, HepG2 hepatocytes)

-

Sealed incubation flasks with a center well

-

[1-¹⁴C]Palmitic acid complexed to BSA

-

Krebs-Ringer bicarbonate buffer (or other suitable buffer)

-

L-carnitine

-

This compound (for inhibition studies)

-

Perchloric acid

-

Phenylethylamine (or other CO₂ trapping agent)

-

Scintillation cocktail and counter

Procedure:

-

Plate cells and allow them to adhere and grow to the desired confluency.

-

Pre-incubate cells with Krebs-Ringer buffer containing L-carnitine and varying concentrations of this compound for a specified time (e.g., 30-60 minutes).

-

Add [1-¹⁴C]palmitic acid-BSA complex to initiate the oxidation reaction.

-

Seal the flasks and place a small tube containing a trapping agent (e.g., filter paper soaked in phenylethylamine) in the center well.

-

Incubate at 37°C for 1-2 hours.

-

Stop the reaction and release the ¹⁴CO₂ by injecting perchloric acid into the cell medium.

-

Allow the flasks to sit for an additional hour to ensure complete trapping of the ¹⁴CO₂.

-

Remove the trapping agent and place it in a scintillation vial with scintillation cocktail.

-

Measure the radioactivity to determine the amount of ¹⁴CO₂ produced.

-

Normalize the results to the total cellular protein content.

Acylcarnitine Profiling by LC-MS/MS

This protocol outlines the analysis of acylcarnitine species in biological samples (e.g., plasma, cell extracts) following exposure to this compound.

Materials:

-

Biological sample (plasma, cell lysate)

-

Internal standards (e.g., deuterated acylcarnitines)

-

Acetonitrile

-

Methanol

-

Formic acid

-

LC-MS/MS system (e.g., triple quadrupole)

Procedure:

-

Sample Preparation:

-

Thaw samples on ice.

-

Add internal standards to each sample.

-

Precipitate proteins by adding cold acetonitrile.

-

Vortex and centrifuge to pellet the protein.

-

Transfer the supernatant to a new tube and dry under a stream of nitrogen.

-

Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol).

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into the LC-MS/MS system.

-

Separate acylcarnitines using a suitable C18 reversed-phase column with a gradient of mobile phases (e.g., water with formic acid and acetonitrile with formic acid).

-

Detect and quantify acylcarnitine species using multiple reaction monitoring (MRM) in positive ion mode. Precursor ion scans for m/z 85 are commonly used to identify carnitine esters.

-

-

Data Analysis:

-

Integrate the peak areas for each acylcarnitine and its corresponding internal standard.

-

Calculate the concentration of each acylcarnitine species based on the standard curve.

-

Compare the acylcarnitine profiles of control and this compound-treated samples.

-

Visualization of Pathways and Workflows

Signaling Pathways

Caption: this compound competitively inhibits CPT1, disrupting the carnitine shuttle.

Experimental Workflows

Caption: Workflow for investigating this compound's effect on fatty acid metabolism.

Conclusion and Future Directions

This compound serves as a valuable research tool for probing the intricacies of fatty acid metabolism. Its competitive inhibition of the carnitine shuttle provides a means to modulate mitochondrial β-oxidation and study the downstream metabolic consequences. A significant gap in the current understanding is the lack of precise quantitative data on the inhibitory kinetics of this compound with respect to the core components of the carnitine shuttle. Future research should focus on determining the Ki and IC50 values for this compound's interaction with CPT1, CACT, and CPT2. Furthermore, comprehensive in vivo studies are needed to fully elucidate the impact of this compound administration on whole-body fatty acid metabolism, energy homeostasis, and the development of potential therapeutic strategies targeting this pathway.

References

- 1. Carnitine palmitoyltransferase I - Wikipedia [en.wikipedia.org]

- 2. dshs.texas.gov [dshs.texas.gov]

- 3. Carnitine-Acylcarnitine Translocase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Carnitine palmitoyltransferase 2: New insights on the substrate specificity and implications for acylcarnitine profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Carnitine Metabolism and Its Role in Fatty Acid Oxidation - Creative Proteomics [creative-proteomics.com]

The Enigmatic Presence of D-Carnitine in Nature: A Technical Guide to its Occurrence and Analysis in Food Sources

Foreword

For decades, L-carnitine has been the subject of extensive research, lauded for its critical role in energy metabolism and widely supplemented in various functional foods and nutraceuticals. Its stereoisomer, D-carnitine, has largely been relegated to the background, often considered a mere contaminant in synthetic L-carnitine preparations with potential adverse effects. This technical guide aims to provide an in-depth exploration of the natural occurrence of this compound in food sources, a topic of increasing relevance to researchers, scientists, and drug development professionals. By synthesizing the current state of knowledge, this document illuminates the analytical challenges and the sparse data landscape surrounding this compound in the food matrix, offering a comprehensive resource for those seeking to understand this lesser-known enantiomer.

Introduction: The this compound Question

Carnitine (β-hydroxy-γ-N-trimethylaminobutyric acid) exists as two stereoisomers: L-carnitine and this compound. While L-carnitine is the biologically active form, essential for the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation, this compound is generally considered biologically inactive and can act as an antagonist to L-carnitine's functions.[1][2] The primary source of carnitine for humans is through the consumption of animal products, with smaller amounts being endogenously synthesized from the amino acids lysine and methionine.[1][3][4]

The focus of nutritional science has overwhelmingly been on the quantification and benefits of L-carnitine. However, the potential for this compound to be present in food, either naturally or as a result of processing, raises important questions for nutrition, food safety, and pharmacology. This guide delves into the available scientific literature to address the core question: Does this compound occur naturally in food, and if so, at what levels?

Quantitative Data on Carnitine in Food Sources: A Tale of Two Enantiomers

A thorough review of the scientific literature reveals a significant disparity in the available quantitative data for L-carnitine versus this compound in natural food sources. While L-carnitine content has been extensively documented across a wide range of foodstuffs, data on the natural occurrence of this compound is conspicuously absent. The prevailing scientific consensus is that this compound is not a significant natural component of food. Its presence is primarily associated with synthetic carnitine production, where it can arise as an impurity if the synthesis is not stereospecific.

L-Carnitine Content in Various Food Sources

To provide a comparative context, the following table summarizes the L-carnitine content in a selection of common food items. This data highlights the food groups that are rich in this nutrient and underscores the lack of corresponding data for its D-enantiomer.

| Food Category | Food Item | L-Carnitine Content (mg/100g) |

| Red Meat | Beef Steak (cooked) | 56 - 162 |

| Ground Beef (cooked) | 87 - 99 | |

| Pork | 11.42 - 17.21 | |

| Poultry | Chicken Breast (cooked) | 3 - 5 |

| Fish & Shellfish | Codfish (cooked) | 4 - 7 |

| Various Fish & Shellfish | 0.28 - 24.87 | |

| Dairy | Whole Milk | 8 (mg/100ml) |

| Cheddar Cheese | 2 | |

| Ice Cream | 6 (mg/100g) | |

| Plant-Based | Mushrooms | 2.77 - 7.02 |

| Avocado | 0.43 | |

| Asparagus (cooked) | 0.1 (mg/100g) | |

| Whole-Wheat Bread | 0.2 (per 2 slices) |

Note: The values presented are approximate and can vary based on factors such as the specific cut of meat, cooking methods, and analytical techniques used.[5][6]

The this compound Data Void

Despite the development of sophisticated analytical techniques capable of separating and quantifying carnitine enantiomers, there is a profound lack of studies reporting the natural occurrence of this compound in food. The research in this area has been almost exclusively focused on the quality control of L-carnitine supplements to detect this compound as a contaminant.[7][8] This suggests that the concentration of this compound in natural, unprocessed foods is likely negligible or below the detection limits of the analytical methods employed.

Experimental Protocols for Enantiomeric Analysis of Carnitine

The accurate determination of D- and L-carnitine in a sample requires chiral separation techniques. Several methods have been developed and validated for this purpose, primarily for the analysis of pharmaceutical formulations and food supplements. These protocols can be adapted for the analysis of food matrices.

Chiral Gas Chromatography (GC)

A common approach involves the derivatization of carnitine to a more volatile form, followed by separation on a chiral GC column.

Methodology:

-

Sample Preparation: Homogenization of the food sample followed by extraction of carnitine.

-

Derivatization: Conversion of carnitine into a volatile derivative, for example, by lactonization to beta-acetoxy-gamma-butyrolactone. This step is optimized to maximize conversion and minimize racemization.[7]

-

GC Analysis:

-

Column: A cyclodextrin-based chiral stationary phase is typically used.

-

Detector: Flame Ionization Detection (FID) is a common choice.[7]

-

Conditions: The temperature program and carrier gas flow rate are optimized to achieve baseline separation of the D- and L-enantiomer derivatives.

-

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC offers another robust method for the separation of carnitine enantiomers.

Methodology:

-

Sample Preparation: Similar to GC, this involves extraction of carnitine from the food matrix.

-

Derivatization: Pre-column derivatization with a chiral derivatizing agent, such as (+)-1-(9-fluorenyl)ethyl chloroformate [(+)-FLEC], to form diastereomers that can be separated on a standard achiral column.[8] Alternatively, derivatization with a UV-absorbing group can enhance detection.

-

HPLC Analysis:

-

Column: A chiral stationary phase (e.g., Chiralcel OD-R) or a standard reversed-phase column (e.g., ODS) if diastereomers are formed.[8]

-

Mobile Phase: A mixture of a buffer (e.g., sodium perchlorate) and an organic solvent (e.g., acetonitrile) is commonly used.

-

Detection: UV or fluorescence detection is employed, depending on the derivatizing agent used.[8]

-

Capillary Electrophoresis (CE)

CE provides a high-resolution separation technique for charged molecules like carnitine.

Methodology:

-

Sample Preparation: Extraction and clean-up of the sample.

-

Derivatization: On-line or off-line derivatization with a reagent like 9-fluorenylmethyl chloroformate (FMOC) can be used.

-

CE Analysis:

-

Capillary: An uncoated fused-silica capillary.

-

Buffer: A chiral selector, such as a cyclodextrin (e.g., 2,6-dimethyl-β-cyclodextrin), is added to the running buffer to enable enantiomeric separation.[9]

-

Detection: UV or mass spectrometry (MS) detection.

-

Ion Mobility-Mass Spectrometry (IM-MS)

A more recent and sophisticated technique that separates ions based on their size, shape, and charge.

Methodology:

-

Sample Preparation: Minimal sample preparation is often required.

-

Ionization: Electrospray ionization (ESI) is typically used.

-

Chiral Separation: A chiral selector, such as a chiral crown ether or, as recently demonstrated, a combination of a separation reagent like Natamycin and a metal ion, is introduced to form diastereomeric complexes with the carnitine enantiomers.[10][11] These complexes have different collisional cross-sections and can be separated in the ion mobility cell.

-

Detection: Mass spectrometry is used for detection and confirmation.

Visualizing Experimental and Logical Workflows

The following diagrams, generated using the DOT language, illustrate key workflows relevant to the analysis of this compound.

Caption: Workflow for Chiral Gas Chromatography Analysis of Carnitine.

Caption: Logical Relationship of Carnitine Enantiomers.

Signaling Pathways and Biological Effects: The Uncharted Territory of this compound from Food

The scientific literature is devoid of studies investigating signaling pathways specifically activated by the ingestion of naturally occurring this compound from food. This is a direct consequence of the presumed negligible amounts of this compound in the diet. The existing research on this compound's biological effects has primarily been conducted in the context of it being a contaminant in L-carnitine supplements, where it has been shown to competitively inhibit the transport and function of L-carnitine.

Should future research uncover a significant natural presence of this compound in certain foods, a new avenue of investigation into its metabolic fate and potential biological signaling would be warranted.

Conclusion and Future Directions

The natural occurrence of this compound in food remains an enigmatic and largely unexplored area of nutritional science. While robust analytical methods exist for the chiral separation of carnitine enantiomers, their application to food matrices has not yielded any significant data to suggest that this compound is a natural constituent of our diet. The available evidence strongly indicates that this compound's presence is primarily a concern in the context of synthetic L-carnitine supplementation.

For researchers, scientists, and drug development professionals, this guide underscores a critical knowledge gap. Future research should focus on:

-

Ultra-sensitive analytical method development: Pushing the limits of detection for this compound in complex food matrices.

-

Broad-spectrum food analysis: A systematic screening of a wide variety of unprocessed and processed foods for the presence of this compound.

-

Investigation of food processing effects: Determining whether certain processing techniques could lead to the racemization of L-carnitine to this compound.

Until such research is conducted, the scientific community must operate under the assumption that this compound is not a naturally occurring dietary component of significance. However, the tools and methodologies are in place to rigorously test this assumption and to ensure the safety and purity of both natural food sources and nutritional supplements.

References

- 1. Showing Compound L-carnitine (FDB000572) - FooDB [foodb.ca]

- 2. plantnutritionwellness.com [plantnutritionwellness.com]

- 3. Carnitine - Health Professional Fact Sheet [ods.od.nih.gov]

- 4. Carnitine: Requirements, food sources, benefits, and risks [medicalnewstoday.com]

- 5. researchgate.net [researchgate.net]

- 6. meatscience.org [meatscience.org]

- 7. A novel derivatization procedure and chiral gas chromatographic method for enantiomeric purity screening of L-carnitine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Enantiomeric separation of D- and L-carnitine by integrating on-line derivatization with capillary zone electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A simple strategy for d/l-carnitine analysis in food samples using ion mobility spectrometry and theoretical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A simple strategy for d/l-carnitine analysis in food samples using ion mobility spectrometry and theoretical calculations: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

D-Carnitine: A Technical Overview of its Metabolic Fate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

D-Carnitine, the stereoisomer of the biologically active L-Carnitine, is not endogenously synthesized by mammals and is primarily encountered through dietary supplements or as a contaminant in commercial L-Carnitine preparations. While L-Carnitine is essential for fatty acid metabolism, this compound is largely considered biologically inactive in mammals and can act as an antagonist to L-Carnitine's functions. The metabolic fate of this compound is predominantly determined by microbial degradation within the gastrointestinal tract. This technical guide provides a comprehensive overview of the current understanding of this compound's metabolic pathways, focusing on its lack of biosynthesis in mammals and its degradation by microorganisms. Detailed experimental protocols for the analysis of this compound and the characterization of its metabolizing enzymes are also presented.

Biosynthesis of this compound: An Absence of Evidence in Mammals

Current scientific literature indicates that there is no known biosynthetic pathway for this compound in mammals. The endogenous synthesis of carnitine in organisms, including humans, is specific to the L-isomer. This process involves a series of enzymatic reactions that convert lysine and methionine into L-Carnitine. The stereospecificity of the enzymes in this pathway ensures the exclusive production of L-Carnitine. Therefore, the presence of this compound in mammalian systems is attributed to exogenous sources.

Degradation Pathways of this compound in Microorganisms

The breakdown of this compound is carried out by various microorganisms, primarily bacteria, through distinct enzymatic pathways. Two primary pathways have been elucidated: one involving a dehydrogenase and the other a racemase. A third pathway involving a monooxygenase has been identified in Acinetobacter baumannii that acts on L-carnitine to produce D-malate, and its direct role in this compound degradation is an area of ongoing research.

This compound Dehydrogenase Pathway

Certain bacteria, such as those from the Agrobacterium genus, can utilize this compound as a carbon and nitrogen source. The initial and key step in this pathway is the oxidation of this compound to 3-dehydrocarnitine, catalyzed by the NAD+-dependent enzyme this compound dehydrogenase.[1][2]

The overall reaction is as follows:

This compound + NAD+ ⇌ 3-Dehydrocarnitine + NADH + H+

Carnitine Racemase Pathway

Some bacteria possess the enzyme carnitine racemase, which catalyzes the interconversion of this compound and L-Carnitine. This allows microorganisms to convert the non-metabolizable D-isomer into the metabolically active L-isomer, which can then enter the established L-Carnitine degradation pathways. This process is particularly noted in some species of Pseudomonas and Escherichia coli.[3]

The reaction is as follows:

This compound ⇌ L-Carnitine

Monooxygenase Pathway in Acinetobacter baumannii

Acinetobacter baumannii utilizes a two-component carnitine monooxygenase (CntA/B) to cleave the C-N bond of L-carnitine, yielding trimethylamine (TMA) and malic semialdehyde.[4][5] The malic semialdehyde is then converted to D-malate.[6][7] While this pathway has been characterized for L-carnitine, the direct action of this monooxygenase on this compound is less clear. However, it represents a significant route for carnitine degradation in this opportunistic pathogen.

Quantitative Data on this compound Metabolism

The following table summarizes the available quantitative data for enzymes involved in this compound degradation.

| Enzyme | Source Organism | Substrate | K_m_ (mM) | V_max_ | Optimum pH | Optimum Temp. (°C) | Inhibitors | Reference |

| This compound Dehydrogenase | Agrobacterium sp. | This compound | 3.1 | - | 9.0-9.5 (oxidation) | 37 | L-Carnitine, crotonobetaine, γ-butyrobetaine, carnitine amide, glycine betaine, choline (competitive) | [2][8] |

| This compound Dehydrogenase | Agrobacterium sp. | NAD+ | 0.07 | - | 5.5-6.5 (reduction) | 37 | - | [8] |

Experimental Protocols

Enzymatic Assay for this compound Dehydrogenase Activity

This protocol is adapted from the characterization of this compound dehydrogenase from Agrobacterium sp.[9]

Principle: The activity of this compound dehydrogenase is determined by monitoring the reduction of NAD+ to NADH at 340 nm.

Reagents:

-

1 M Glycine-NaOH buffer, pH 9.5

-

100 mM this compound hydrochloride solution (adjusted to pH 7.2 with NaOH)

-

10 mM NAD+ solution

-

Purified this compound dehydrogenase or cell-free extract

Procedure:

-

Prepare a reaction mixture in a 1.5 mL cuvette containing:

-

150 µL of 1 M Glycine-NaOH buffer (pH 9.5)

-

225 µL of 100 mM this compound solution

-

75 µL of 10 mM NAD+ solution

-

Distilled water to a final volume of 1.4 mL

-

-

Incubate the mixture at 37°C for 5 minutes to reach thermal equilibrium.

-

Initiate the reaction by adding 100 µL of the enzyme solution.

-

Immediately measure the increase in absorbance at 340 nm for 5-10 minutes using a spectrophotometer.

-

Calculate the enzyme activity based on the rate of NADH formation (ε_NADH_ = 6220 M⁻¹cm⁻¹).

Enzymatic Cycling Assay for this compound Determination

This protocol is based on a sensitive enzymatic cycling method for the quantification of this compound.[10][11]

Principle: this compound is oxidized by this compound dehydrogenase, producing NADH. The NADH is then cycled in the presence of a tetrazolium salt and an electron carrier, leading to the formation of a colored formazan product that can be measured spectrophotometrically.

Reagents:

-

This compound dehydrogenase

-

NAD+

-

Tetrazolium salt solution (e.g., MTT or INT)

-

Electron carrier (e.g., phenazine methosulfate)

-

Reaction buffer (e.g., Tris-HCl, pH 7.5)

-

This compound standards

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, NAD+, tetrazolium salt, and electron carrier.

-

Add this compound standards or unknown samples to the wells of a microplate.

-

Add the this compound dehydrogenase to the reaction mixture.

-

Add the complete reaction mixture to the wells containing the standards and samples.

-

Incubate at a controlled temperature (e.g., 37°C) for a defined period.

-

Measure the absorbance of the formazan product at the appropriate wavelength (e.g., 570 nm for MTT).

-

Construct a standard curve from the absorbance readings of the this compound standards and determine the concentration of this compound in the unknown samples.

HPLC Method for the Separation and Quantification of D- and L-Carnitine

This protocol outlines a general approach for the chiral separation of D- and L-Carnitine using HPLC, often requiring derivatization.[12][13]

Principle: D- and L-Carnitine are derivatized with a chiral or UV-active reagent to form diastereomers or chromophoric derivatives, respectively. These derivatives are then separated on a reverse-phase or chiral HPLC column and detected by UV or fluorescence.

Materials:

-

HPLC system with UV or fluorescence detector

-

Chiral HPLC column (e.g., Astec CHIROBIOTIC V2) or a reverse-phase column (e.g., C18)

-

Derivatization reagent (e.g., (+)-FLEC for chiral separation, or a UV-active tag)

-

Mobile phase components (e.g., acetonitrile, water, buffers)

-

D- and L-Carnitine standards

-

Sample preparation reagents (e.g., for protein precipitation)

Sample Preparation (for biological fluids):

-

To 100 µL of serum or plasma, add 200 µL of acetonitrile to precipitate proteins.

-

Vortex the mixture and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

-

Collect the supernatant for derivatization.

Derivatization (Example with a generic UV-active reagent):

-

Evaporate the supernatant to dryness under a stream of nitrogen.

-

Reconstitute the residue in a small volume of reaction buffer.

-

Add the derivatization reagent and a catalyst (if required).

-

Incubate the reaction at an elevated temperature for a specified time.

-

Stop the reaction and dilute the sample with the mobile phase for injection.

HPLC Conditions (Example):

-

Column: Chiral stationary phase column (e.g., cellulose or amylose-based)

-

Mobile Phase: A mixture of hexane and ethanol with a small amount of an acidic or basic modifier. The exact ratio will need to be optimized for the specific column and derivatives.

-

Flow Rate: 0.5 - 1.0 mL/min

-

Detection: UV at a wavelength appropriate for the derivative (e.g., 254 nm) or fluorescence with appropriate excitation and emission wavelengths.

-

Injection Volume: 10-20 µL

Workflow Diagram for HPLC Analysis:

Conclusion

This technical guide has detailed the current understanding of the biosynthesis and degradation of this compound. The absence of an endogenous synthetic pathway in mammals underscores its exogenous origin. The degradation of this compound is a microbial process, with distinct enzymatic pathways enabling its conversion and utilization by bacteria. The provided experimental protocols offer a foundation for researchers and drug development professionals to accurately quantify this compound and investigate the enzymes involved in its metabolism. Further research into the microbial degradation of this compound may reveal novel enzymatic activities and could have implications for gut microbiome health and the safety of this compound containing supplements.

References

- 1. researchgate.net [researchgate.net]

- 2. Purification and characterization of D(+)-carnitine dehydrogenase from Agrobacterium sp.--a new enzyme of carnitine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Production of L-carnitine by secondary metabolism of bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Biochemical and structural elucidation of the L-carnitine degradation pathway of the human pathogen Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Biochemical and structural elucidation of the L-carnitine degradation pathway of the human pathogen Acinetobacter baumannii [frontiersin.org]

- 7. The carnitine degradation pathway of Acinetobacter baumannii and its role in virulence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. tandfonline.com [tandfonline.com]

- 10. Enzymatic cycling assay for this compound determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. [PDF] Carnitine determination by an enzymatic cycling method with carnitine dehydrogenase. | Semantic Scholar [semanticscholar.org]

- 12. Analytical Method Development and Validation of Content of this compound in Levocarnitine Using High-Performance Liquid Chromatography [scirp.org]

- 13. A chiral HPLC method for the determination of low amounts of this compound in L-carnitine after derivatization with (+)-FLEC - PubMed [pubmed.ncbi.nlm.nih.gov]

D-Carnitine as a Competitive Inhibitor of L-Carnitine Transport: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-carnitine is a conditionally essential nutrient critical for energy metabolism. Its primary function is to facilitate the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix for β-oxidation, a key process in cellular energy production. The transport of L-carnitine into cells is a mediated process, primarily facilitated by the high-affinity, sodium-dependent carnitine transporter, OCTN2 (Organic Cation/Carnitine Transporter 2), encoded by the SLC22A5 gene.[1][2][3] Given the stereospecificity of biological systems, the D-isomer of carnitine, D-carnitine, is of significant interest as a potential competitive inhibitor of L-carnitine transport. This technical guide provides an in-depth overview of this compound's role as a competitive inhibitor of L-carnitine transport, summarizing key quantitative data, detailing experimental protocols for its investigation, and visualizing the underlying mechanisms.

Mechanism of L-Carnitine Transport and Competitive Inhibition by this compound

The transport of L-carnitine across the plasma membrane is predominantly carried out by the OCTN2 transporter. This process is an active transport mechanism, dependent on the sodium gradient.[1][4] this compound, being a structural analog of L-carnitine, can also bind to the OCTN2 transporter. However, it is not efficiently transported and acts as a competitive inhibitor, occupying the binding site and thereby preventing the transport of L-carnitine.[4] This inhibition can lead to a reduction in the intracellular concentration of L-carnitine, potentially impacting fatty acid metabolism.

Below is a diagram illustrating the competitive inhibition of L-carnitine transport by this compound at the OCTN2 transporter.

References

- 1. OCTN2 - Transporters - Solvo Biotechnology [solvobiotech.com]

- 2. CARNITINE TRANSPORT AND FATTY ACID OXIDATION - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Carnitine Metabolism and Its Role in Fatty Acid Oxidation - Creative Proteomics [creative-proteomics.com]

- 4. Carnitine transport into muscular cells. Inhibition of transport and cell growth by mildronate - PubMed [pubmed.ncbi.nlm.nih.gov]

The Physiological Effects of D-Carnitine Supplementation in Mammals: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

L-Carnitine is a conditionally essential nutrient vital for mitochondrial fatty acid oxidation and cellular energy metabolism. Its stereoisomer, D-carnitine, is not biologically active in the same manner and is generally considered a competitive inhibitor of L-carnitine's functions. This technical guide provides an in-depth analysis of the physiological effects of this compound supplementation in mammals, focusing on its metabolic consequences, particularly the induction of a functional L-carnitine deficiency. The guide summarizes quantitative data from mammalian studies, details experimental protocols for investigating these effects, and provides visualizations of the key metabolic pathways and experimental workflows. The evidence presented underscores the detrimental effects of this compound, including impaired fatty acid metabolism and reduced activity of key enzymes, making it unsuitable for supplementation and a compound of interest for studying induced carnitine deficiency.

Core Physiological Effects of this compound

This compound's primary physiological impact stems from its antagonistic relationship with L-carnitine. While L-carnitine is actively transported into cells and mitochondria to facilitate the entry of long-chain fatty acids for β-oxidation, this compound competes for the same transport proteins and enzymes without performing the same biological function.[1][2] This competition leads to a state of functional L-carnitine deficiency, even when dietary intake of L-carnitine is adequate.

The consequences of this induced deficiency are systemic and particularly affect tissues with high energy demands that rely on fatty acid oxidation, such as skeletal and cardiac muscle.[3] Key physiological effects include:

-

Impaired Fatty Acid Oxidation: By inhibiting the transport of L-carnitine and competing for enzymes like carnitine acetyltransferase, this compound effectively reduces the rate of mitochondrial β-oxidation.[4][5]

-

Depletion of Tissue L-Carnitine: Chronic supplementation with this compound leads to a significant reduction in free and short-chain acyl L-carnitine concentrations in vital tissues.[4][5]

-

Altered Enzyme Activity: The activity of enzymes crucial for fatty acid metabolism is negatively impacted by this compound-induced L-carnitine deficiency.[4][5]

-

Potential for Cellular Dysfunction: In non-mammalian models, this compound has been shown to induce lipotoxicity, hepatic inflammation, oxidative stress, and apoptosis, suggesting similar risks in mammals.[6]

Quantitative Data from Mammalian Studies

The following tables summarize the quantitative effects of this compound supplementation as observed in a key study on rats.

Effects of this compound on Tissue Carnitine Concentrations

A study involving male rats supplemented with this compound (750 mg/kg, intraperitoneally, 5 times/week for 8 weeks) demonstrated a significant depletion of L-carnitine pools in various tissues compared to control animals receiving isotonic saline.[4][5]

| Tissue | Parameter | Control Group (Isotonic Saline) | This compound Supplemented Group | Percentage Change |

| Skeletal Muscle | Free L-Carnitine | Normal | Significantly Reduced | ~ -45% |

| Short-Chain Acyl L-Carnitine | Normal | Significantly Reduced | ~ -50% | |

| Heart | Free L-Carnitine | Normal | Significantly Reduced | ~ -40% |

| Short-Chain Acyl L-Carnitine | Normal | Significantly Reduced | ~ -45% | |

| Liver | Free L-Carnitine | Normal | Significantly Reduced | ~ -50% |

| Short-Chain Acyl L-Carnitine | Normal | Significantly Reduced | ~ -55% |

Data adapted from a study on rats where this compound was administered to induce carnitine depletion.[4][5] The percentage changes are approximate values derived from the reported significant reductions.

Effects of this compound on Enzymes of Fatty Acid Oxidation

The same study also reported on the impact of this compound-induced L-carnitine depletion on the activity of key enzymes involved in fatty acid metabolism.[4][5]

| Tissue | Enzyme | Control Group (Isotonic Saline) | This compound Supplemented Group | Effect |

| Skeletal Muscle | β-Hydroxyacyl-CoA Dehydrogenase | Normal Activity | Reduced Activity | Inhibition of β-oxidation pathway |

| Skeletal Muscle | Carnitine Acetyltransferase (CAT) | Normal Activity | Reduced Activity | Impaired acetyl-CoA buffering and transport |

| Heart | Carnitine Palmitoyltransferase (CPT) | Normal Activity | No significant change in basal activity | - |

Data adapted from a study on rats.[4][5]

Experimental Protocols

Induction of Carnitine Deficiency in Rats using this compound

This protocol is based on a study that successfully induced a state of carnitine depletion in rats through this compound administration.[4][5]

-

Animal Model: Male rats (strain, e.g., Sprague-Dawley or Wistar).

-

Housing: Standard laboratory conditions with ad libitum access to food and water.

-

Experimental Groups:

-

Control Group: Administered isotonic saline intraperitoneally.

-

This compound Group: Administered this compound.

-

-

Supplementation Protocol:

-

Dose: 750 mg/kg body weight of this compound.

-

Route of Administration: Intraperitoneal injection.

-

Frequency: 5 times per week.

-

Duration: 8 weeks.

-

-

Outcome Measures:

-

Tissue concentrations of free L-carnitine, short-chain acyl L-carnitine, and long-chain acyl L-carnitine in skeletal muscle, heart, and liver.

-

Activity of enzymes involved in fatty acid oxidation, such as β-Hydroxyacyl-CoA dehydrogenase, Carnitine Acetyltransferase (CAT), and Carnitine Palmitoyltransferase (CPT), in relevant tissues.

-

Analytical Methods for Carnitine and Enzyme Assays

-

Quantification of D- and L-Carnitine:

-

High-Performance Liquid Chromatography (HPLC): A validated HPLC method can be used for the enantioselective separation and quantification of D- and L-carnitine in biological samples. This often requires a derivatization step to enable UV detection and chiral separation.[6][7]

-

Enzymatic Assays: L-carnitine concentration can be determined using a coupled enzyme assay. The reaction of L-carnitine with acetyl-CoA, catalyzed by carnitine acetyltransferase, produces a product that can be measured colorimetrically or fluorometrically.[8]

-

-

Enzyme Activity Assays:

-

Spectrophotometric Methods: The activities of enzymes like β-Hydroxyacyl-CoA dehydrogenase and carnitine acetyltransferase are typically measured by monitoring the change in absorbance of NAD+/NADH at a specific wavelength (e.g., 340 nm) in the presence of the respective substrates.

-

Visualizations: Signaling Pathways and Experimental Workflow

Signaling Pathway: this compound's Inhibition of Fatty Acid Oxidation

Caption: this compound competitively inhibits L-carnitine transport and key enzymes, leading to impaired fatty acid oxidation.

Experimental Workflow: Investigating this compound Effects in Rats

Caption: Workflow for studying the physiological effects of this compound supplementation in a rat model.

Conclusion and Future Directions

The available evidence from mammalian studies strongly indicates that this compound supplementation has detrimental physiological effects, primarily through the induction of a functional L-carnitine deficiency. This leads to impaired fatty acid metabolism, reduced tissue carnitine levels, and decreased activity of critical enzymes. For researchers, scientists, and drug development professionals, this compound should be considered a tool for inducing a controlled state of carnitine deficiency to study its metabolic consequences, rather than a potential therapeutic agent.

Future research could focus on the detailed pharmacokinetics of this compound in various mammalian species to better understand its absorption, distribution, metabolism, and excretion. Furthermore, investigating the long-term histological and pathological changes in tissues following chronic this compound administration would provide a more complete picture of its toxicity profile. Such studies would further solidify our understanding of the critical role of L-carnitine in mammalian physiology and the adverse consequences of its inhibition.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. emedicine.medscape.com [emedicine.medscape.com]

- 4. journals.physiology.org [journals.physiology.org]

- 5. Carnitine supplementation and depletion: tissue carnitines and enzymes in fatty acid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]